CID 131030288
Description
Key insights from indicate that it is a component of CIEO (likely a plant-derived essential oil or extract), isolated via vacuum distillation and characterized using GC-MS (Figure 1B, 1C). The compound’s content varies across distillation fractions (Figure 1D), suggesting volatility-dependent separation. Its mass spectrum (Figure 1A) hints at a molecular structure with distinct fragmentation patterns, though specific functional groups or stereochemistry remain undefined in the evidence .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWEPYCQMMTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Analytical Characterization
- GC-MS Profiling : CID 131030288 was identified alongside other volatile components in CIEO (Figure 1C). Similar compounds in essential oils (e.g., terpenes, aldehydes, or esters) often share comparable volatility and fragmentation patterns, which could be differentiated via retention indices or spectral libraries .
- Fractionation: The vacuum distillation profile (Figure 1D) suggests this compound has intermediate volatility, distinct from higher-boiling (e.g., sesquiterpenes) or lower-boiling (e.g., monoterpenes) fractions.
2.2 Structural and Functional Analogues
Hypothetical comparisons can be drawn based on compound classes commonly found in essential oils:
2.3 Methodological Parallels
- Source-In Collision-Induced Dissociation (CID): As demonstrated in , structural elucidation of isomers (e.g., ginsenosides Rf and F11) relies on CID-driven fragmentation patterns. Applying similar techniques could resolve stereochemical or functional group variations in this compound and its analogs .
- Similarity Scoring : highlights computational methods for comparing compounds (e.g., Tanimoto similarity scores). While this compound’s class is undefined, such approaches could prioritize analogs based on PubChem descriptors or spectral libraries .
Q & A
Basic Research Questions
Q. How can researchers formulate precise and testable research questions for studying CID 131030288?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example:
- Population: Target biological systems or molecular interactions.
- Intervention: Effects of this compound under specific conditions.
- Comparison: Control groups or alternative compounds.
- Outcome: Measurable parameters (e.g., binding affinity, stability).
- Time: Duration of exposure or reaction kinetics.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . Avoid vague terms; instead of "How does this compound behave?" ask "What is the thermodynamic stability of this compound in aqueous solutions at pH 7.4?" .
Q. What experimental design principles ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Materials & Methods : Document synthesis protocols, purity verification (e.g., NMR, HPLC), and supplier details for reagents .
- Controls : Include positive/negative controls (e.g., known inhibitors or solvents).
- Replicates : Perform triplicate measurements to assess variability .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental steps and supplementary data .
Q. How should researchers conduct a systematic literature review on this compound?
- Methodological Answer :
- Databases : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND catalytic activity") .
- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and experimental focus .
- Gap Analysis : Identify contradictions, such as conflicting results on reaction mechanisms, to define novel research angles .
Q. What are best practices for designing questionnaires or surveys to collect data on this compound’s applications?
- Methodological Answer :
- Audience : Tailor terminology to respondents (e.g., chemists vs. biologists) .
- Question Types : Use Likert scales for subjective assessments (e.g., "Rate the efficacy of this compound in reducing oxidative stress") and open-ended questions for qualitative insights .
- Validation : Pilot-test the survey with a small cohort to refine clarity and avoid ambiguity .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing data on this compound’s properties?
- Methodological Answer : Apply dialectical materialist analysis to identify the principal contradiction (e.g., conflicting solubility data) and its principal aspect (e.g., solvent purity as a confounding variable) .
- Steps :
Catalog inconsistencies across studies.
Compare experimental conditions (e.g., temperature, solvent grade).
Replicate critical experiments under controlled variables .
Q. What advanced statistical methods optimize the interpretation of this compound’s dose-response data?
- Methodological Answer :
- Non-linear Regression : Fit data to Hill or logistic models for EC₅₀ calculations .
- Machine Learning : Train models to predict biological activity using molecular descriptors (e.g., QSAR) .
- Error Analysis : Apply Monte Carlo simulations to assess confidence intervals in kinetic studies .
Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodological Answer :
- Integrate Techniques : Combine computational chemistry (DFT simulations) with experimental spectroscopy (FTIR, XRD) to validate reaction pathways .
- Collaborative Frameworks : Define roles for team members (e.g., synthetic chemists, biologists) using milestone-based task distribution .
Q. What strategies ensure comprehensive data management for long-term this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
